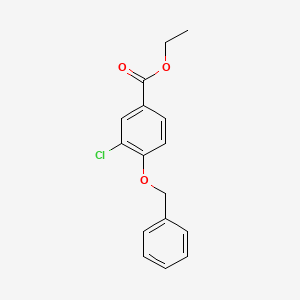

Ethyl 4-(benzyloxy)-3-chlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTAUKWVPKMROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization of Ethyl 4 Benzyloxy 3 Chlorobenzoate

Retrosynthetic Analysis of Ethyl 4-(benzyloxy)-3-chlorobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. For this compound, the analysis reveals two primary disconnection points.

The structure of this compound presents two logical points for disconnection: the ester linkage and the benzyl (B1604629) ether linkage.

C(acyl)-O Bond Disconnection (Ester Linkage): This is the most common and direct disconnection for an ester. This break simplifies the molecule into an acyl precursor, 4-(benzyloxy)-3-chlorobenzoic acid, and ethanol (B145695). This approach falls under the category of esterification reactions.

O-CH₂(benzyl) Bond Disconnection (Ether Linkage): An alternative disconnection involves breaking the ether bond. This leads to two potential precursors: ethyl 3-chloro-4-hydroxybenzoate and a benzylating agent like benzyl bromide or benzyl chloride. This route would involve an ether synthesis, such as the Williamson ether synthesis, on a pre-formed ester.

The choice between these routes depends on factors like precursor availability, reaction efficiency, and the potential for side reactions.

The economic viability of a synthetic route is heavily dependent on the availability and cost of the starting materials.

Route 1 Precursors: The primary precursors for the esterification route are 4-(benzyloxy)-3-chlorobenzoic acid and ethanol. 4-(benzyloxy)-3-chlorobenzoic acid is a known compound available from various chemical suppliers. sigmaaldrich.comsigmaaldrich.com Ethanol is a common, inexpensive, and readily available solvent and reagent. This makes the direct esterification pathway an economically attractive option.

Synthetic Approaches to this compound

Based on the retrosynthetic analysis, the most straightforward approach is the formation of the ester bond from the corresponding carboxylic acid.

The conversion of 4-(benzyloxy)-3-chlorobenzoic acid to its ethyl ester is the most direct synthetic pathway. This transformation can be achieved through several established protocols.

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. fiveable.me This reaction is typically catalyzed by an acid and is reversible. fiveable.me

The most common method for this transformation is the Fischer-Speier esterification , which involves heating the carboxylic acid and an excess of the alcohol (in this case, ethanol) under reflux in the presence of a strong acid catalyst. numberanalytics.comnagwa.com The use of excess alcohol or the removal of water as it forms shifts the equilibrium toward the product, maximizing the yield of the ester. fiveable.me

Several catalytic systems can be employed for the direct esterification of aromatic acids.

Table 1: Catalytic Systems for Direct Esterification of Aromatic Acids

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH) | Reflux in excess alcohol; reaction times vary from hours to days. numberanalytics.comorganic-chemistry.org | Standard, cost-effective method; can be harsh for sensitive substrates. rsc.org |

| Solid Acid Catalysts | Phosphoric acid modified Montmorillonite K-10 clay (PMK) | Solvent-free, reflux temperature, equimolar reactants. ijstr.org | Offers advantages in catalyst separation and reusability, promoting greener chemistry. ijstr.org |

| Organocatalysts | Phenol-tethered sulfoxide (B87167) catalysts | Milder conditions, often at room temperature or slightly elevated. | Useful for sensitive substrates where strong acids or high temperatures could cause degradation. rsc.org |

| Activating Agents | N,N'-Dicyclohexylcarbodiimide (DCC) with 4-(Dimethylamino)pyridine (DMAP) | Room temperature in a dry solvent like dichloromethane (B109758). nih.gov | A very mild and efficient method, often used for complex molecules, but produces stoichiometric byproducts. nih.gov |

Transesterification is a process where the alkyl group of an ester is exchanged with that of another alcohol. numberanalytics.com This method could be used to synthesize this compound by first preparing a different ester (e.g., mthis compound) and then reacting it with ethanol.

This reaction is also an equilibrium process, catalyzed by either acids or bases. numberanalytics.com To drive the reaction to completion, a large excess of ethanol is typically used. Transesterification can be advantageous when the starting ester is more readily available or easier to purify than the carboxylic acid. Studies on the transesterification of methyl benzoate (B1203000) have shown high conversion rates using specific catalysts. researchgate.net

Table 2: Catalytic Systems for Transesterification of Aromatic Esters

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Titanate Catalysts | Titanate compounds | High temperature, can achieve high conversion without byproduct formation. researchgate.net | Demonstrated high activity in the synthesis of benzyl and butyl benzoate from methyl benzoate. researchgate.net |

| Zinc Clusters | Tetranuclear zinc cluster | Specific catalytic conditions. | Promotes catalytic transesterification. organic-chemistry.org |

| Phosphorus Reagents | Phosphorus trichloride (B1173362) (PCl₃) | Can mediate one-pot conversion of tert-butyl esters to other esters via in situ acid chloride formation. researchgate.net | Effective for a range of substrates, including those with different functional groups. researchgate.net |

| Lewis Acids / Bases | General Lewis acids or bases | Varies depending on the specific catalyst used. numberanalytics.com | Common method for facilitating the exchange of alcohol groups in esters. numberanalytics.com |

Esterification of 4-(benzyloxy)-3-chlorobenzoic Acid

Acid Chloride Mediated Esterification

One of the most direct and efficient methods for forming the ethyl ester is through an acid chloride intermediate. This pathway typically begins with 4-(benzyloxy)-3-chlorobenzoic acid.

The synthesis involves a two-step process:

Formation of the Acid Chloride: The carboxylic acid is converted into its more reactive acyl chloride derivative. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. A patent describes the quantitative conversion of 4-(benzyloxy)-3-chlorobenzoic acid to 4-benzyloxy-3-chlorobenzoic acid chloride by reacting it with thionyl chloride under reflux for three hours. acs.org

Esterification: The resulting 4-(benzyloxy)-3-chlorobenzoyl chloride is then reacted with ethanol. This is a vigorous, often exothermic reaction where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. wikipedia.org A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. The final product, this compound, is then isolated through standard workup and purification procedures. wikipedia.org

Table 1: Reaction Conditions for Acid Chloride Mediated Esterification

| Step | Reagents | Solvent | Conditions | Outcome | Reference |

| 1. Acid Chloride Formation | 4-(benzyloxy)-3-chlorobenzoic acid, Thionyl chloride (SOCl₂) | None (neat) | Reflux, 3 hours | Quantitative yield of 4-benzyloxy-3-chlorobenzoyl chloride | acs.org |

| 2. Esterification | 4-benzyloxy-3-chlorobenzoyl chloride, Ethanol, Pyridine (or other base) | Dichloromethane or THF (optional) | 0°C to room temperature | This compound | wikipedia.org |

Etherification Reactions for Benzyloxy Moiety Introduction

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is widely applicable here. beilstein-journals.org The reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile to displace a halide from a benzyl halide. beilstein-journals.orgresearchgate.net

The general procedure involves:

Deprotonation: The phenolic hydroxyl group of Ethyl 3-chloro-4-hydroxybenzoate is deprotonated using a suitable base to form the more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). acs.orgresearchgate.net

Nucleophilic Attack: The phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the ether linkage. acs.orgbeilstein-journals.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 reaction. A synthesis of the parent acid, 4-(benzyloxy)-3-chlorobenzoic acid, utilizes methanol (B129727) and tetrahydrofuran (B95107) as a mixed solvent system with sodium hydroxide as the base and benzyl chloride as the alkylating agent, achieving the etherification under reflux. acs.org This method is directly analogous to the synthesis of the ethyl ester derivative.

Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis

| Substrate | Base | Benzylating Agent | Solvent | Conditions | Reference |

| Ethyl 3-chloro-4-hydroxybenzoate | K₂CO₃ | Benzyl bromide | Acetone or DMF | Reflux | researchgate.net |

| Ethyl 3-chloro-4-hydroxybenzoate | NaOH | Benzyl chloride | Ethanol/Water | Reflux | acs.org |

| Ethyl 3-chloro-4-hydroxybenzoate | NaH | Benzyl chloride | THF | 0°C to Room Temp | wikipedia.org |

While the Williamson synthesis is the most prevalent method, other strategies for forming aryl ethers exist, although they are less commonly cited for this specific transformation. These can be considered for substrates where the Williamson reaction may be low-yielding or problematic.

Ullmann Condensation: This method involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. nih.gov In this context, it is less relevant for attaching a benzyl group (an alkyl-aryl ether) but is a key reaction for diaryl ethers. acs.orgorganic-chemistry.orgmissouri.edu Modern protocols have improved the traditionally harsh conditions (high temperatures, stoichiometric copper) by using ligands and different copper sources. organic-chemistry.orgmissouri.edu

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). beilstein-journals.orgacs.org It proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is not relevant for a phenol. acs.org The reaction can be chemoselective, distinguishing between alcoholic and phenolic hydroxyls. organic-chemistry.org While powerful, it requires stoichiometric amounts of reagents that can complicate purification. beilstein-journals.org

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-O bonds, typically between an aryl halide/triflate and an alcohol or phenol. wikipedia.orgresearchgate.net It offers mild conditions and broad substrate scope, including the formation of sterically hindered ethers. wikipedia.org

For the synthesis of this compound, these alternative methods are generally not required as the Williamson synthesis is typically efficient and cost-effective.

Chlorination Strategies on the Benzoate Core

The timing of the chlorination step offers a significant strategic choice: either chlorinating a pre-formed benzoate ester or functionalizing a pre-chlorinated aromatic ring.

This approach involves the direct chlorination of a precursor such as Ethyl 4-hydroxybenzoate (B8730719) or Ethyl 4-(benzyloxy)benzoate. The primary challenge is achieving regioselectivity, directing the incoming chlorine atom specifically to the C-3 position.

The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are strong ortho-, para-directing and activating groups. The ester group (-COOEt) is a meta-directing and deactivating group. In Ethyl 4-hydroxybenzoate, the para-position is blocked, so electrophilic aromatic substitution is directed to the ortho-positions (C-3 and C-5). A significant challenge is preventing dichlorination at both the C-3 and C-5 positions. Research on the chlorination of similar structures, like 4-acetylaminobenzoic acid, shows that forcing conditions can lead to 3,5-dichloro products.

Achieving selective monochlorination often requires careful control of reaction conditions, such as temperature, reaction time, and the choice of chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS)) and potentially a catalyst.

A more common and controlled strategy is to begin with a commercially available or readily synthesized precursor that already contains the chlorine atom in the correct position. The most logical starting material for this route is 3-chloro-4-hydroxybenzoic acid .

This approach offers superior control over the final substitution pattern, avoiding issues with regioselectivity and over-chlorination. Two main sequences can be envisioned from this precursor:

Route A: Esterification then Etherification:

Fischer Esterification: 3-chloro-4-hydroxybenzoic acid is reacted with excess ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form Ethyl 3-chloro-4-hydroxybenzoate. nih.gov

Williamson Ether Synthesis: The resulting phenolic ester is then subjected to Williamson ether synthesis, as described in section 1.2.2.1, to introduce the benzyloxy group and yield the final product.

Route B: Etherification then Esterification:

Williamson Ether Synthesis: 3-chloro-4-hydroxybenzoic acid is first reacted with a benzyl halide and base to form 4-(benzyloxy)-3-chlorobenzoic acid. acs.org

Esterification: The resulting carboxylic acid is then esterified, either via Fischer esterification or, more efficiently, via the acid chloride method described in section 1.2.1.3.

Both routes starting from the pre-chlorinated precursor are highly effective, with the choice often depending on the relative ease of purification at intermediate stages.

Process Optimization and Scale-Up Considerations

The synthesis of this compound is typically achieved through a two-step process: an O-benzylation of a 4-hydroxy-3-chlorobenzoic acid derivative, followed by an esterification reaction. Optimizing this pathway is essential for maximizing yield and ensuring economic viability on an industrial scale.

Catalyst Screening and Efficiency Enhancement

For the initial O-benzylation, a Williamson ether synthesis is commonly employed, reacting a suitable 4-hydroxy-3-chlorobenzoate precursor with benzyl chloride. prepchem.comfrancis-press.com This reaction necessitates a base to deprotonate the phenolic hydroxyl group. While traditional bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective, process intensification often involves phase-transfer catalysts (PTCs). prepchem.comnih.gov PTCs facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the benzyl chloride, thereby accelerating the reaction. Supported cationic polymers have emerged as efficient and, importantly, recyclable catalysts for Williamson ether syntheses, aligning with green chemistry objectives. blazingprojects.comfrancis-press.com

The subsequent esterification of the resulting 4-(benzyloxy)-3-chlorobenzoic acid with ethanol is typically an acid-catalyzed equilibrium reaction (Fischer esterification). scienceready.com.au Concentrated sulfuric acid is a conventional and cost-effective catalyst, but its use presents challenges in separation and waste management. scienceready.com.au A significant process improvement involves the use of solid acid catalysts. Heterogeneous catalysts such as cation-exchange resins (e.g., Amberlyst-15) and zeolites have proven effective for liquid-phase esterifications. cbseacademic.nic.innih.gov Their primary advantage lies in the ease of separation from the reaction mixture and the potential for regeneration and reuse, which is highly desirable for scale-up operations. cbseacademic.nic.inreachemchemicals.com However, the thermal stability of some resins can be a limiting factor, with catalysts like Amberlyst-15 being restricted to temperatures below 120 °C. cbseacademic.nic.in

| Reaction Step | Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|---|

| O-Benzylation (Williamson Ether Synthesis) | Homogeneous Base | NaOH, K₂CO₃ | Low cost, readily available. | Generates stoichiometric salt waste. |

| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts, Supported Polymers | Improves rate in biphasic systems, can be recyclable. blazingprojects.com | Higher initial cost, potential for contamination. | |

| Esterification | Homogeneous Acid | H₂SO₄ | Highly effective, low cost. scienceready.com.au | Difficult to remove, corrosive, waste generation. |

| Heterogeneous Acid | Amberlyst-15, Zeolites | Easily separated, recyclable, reduced waste. cbseacademic.nic.in | Lower activity than H₂SO₄, limited thermal stability (resins). cbseacademic.nic.in |

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, equilibrium position, and the solubility of reactants and catalysts.

In the Williamson ether synthesis stage, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are highly effective. prepchem.commasterorganicchemistry.com These solvents excel at solvating the cation of the base (e.g., Na⁺ or K⁺), which leaves a more reactive, less-encumbered phenoxide anion, thereby accelerating the rate of nucleophilic attack on the benzyl chloride. masterorganicchemistry.com

For the Fischer esterification step, an excess of ethanol often serves as both the reactant and the solvent. This high concentration of alcohol helps to shift the reaction equilibrium towards the formation of the ethyl ester, maximizing the yield. scienceready.com.au In alternative routes where the carboxylic acid is first converted to a more reactive acyl chloride, inert solvents like toluene (B28343) or dichloromethane are employed. These reactions typically include a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct. numberanalytics.com

| Reaction Step | Solvent Class | Examples | Effect on Reaction |

|---|---|---|---|

| O-Benzylation | Polar Aprotic | DMF, THF, DMSO | Enhances nucleophilicity of the phenoxide, increasing reaction rate. masterorganicchemistry.com |

| Aromatic Hydrocarbon | Toluene | Good for solubility, allows azeotropic removal of water if formed. | |

| Esterification | Protic (Reactant) | Ethanol (excess) | Acts as both solvent and reactant, drives equilibrium to favor product. |

| Inert Aprotic | Toluene, Dichloromethane | Used for acyl chloride route; non-reactive medium. numberanalytics.com |

Temperature and Pressure Control in Reaction Systems

Thermal conditions are a critical parameter in the synthesis of this compound. Both the O-benzylation and esterification steps are typically conducted at elevated temperatures, often under reflux, to overcome the activation energy barrier and increase the rate of reaction. prepchem.comstackexchange.com For example, related phenol benzylation reactions have been optimized at temperatures around 140 °C. researchgate.net

While most laboratory preparations are performed at atmospheric pressure, industrial-scale synthesis may utilize moderate pressure to increase the boiling point of the solvent, permitting higher reaction temperatures and faster rates. Furthermore, research into esterification in supercritical fluids has demonstrated that high pressure can significantly improve equilibrium conversion. researchgate.net

Green Chemistry Principles in Synthesis Design

The modern chemical industry places a strong emphasis on sustainable manufacturing, and the synthesis of this compound can be designed or modified to align with green chemistry principles. moderndynamics.innih.gov The primary goals are to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. reachemchemicals.com

Key green considerations for this synthesis include:

Atom Economy : Favoring reaction pathways that incorporate the maximum amount of starting materials into the final product. For instance, direct Fischer esterification has a higher atom economy than a route proceeding via an acyl chloride, which generates salt waste from the neutralization of HCl.

Catalysis : The shift from stoichiometric reagents (e.g., strong acids in large quantities) to catalytic and, ideally, recyclable heterogeneous catalysts like zeolites or resins is a core green strategy. reachemchemicals.comacs.org

Safer Solvents : Reducing or eliminating the use of hazardous solvents like DMF is a priority. This can involve substituting them with greener alternatives or designing solvent-free reaction conditions. reachemchemicals.com

Purification and Isolation Techniques

Obtaining this compound in high purity is critical for its intended use. Chromatographic methods are central to the purification process.

Chromatographic Separation Methods

Column chromatography is the standard technique for the purification of aromatic esters on a laboratory scale. sapub.org

Normal-Phase Column Chromatography : This method typically utilizes silica (B1680970) gel as the stationary phase. The mobile phase, or eluent, is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). researchgate.net The ratio of these solvents is carefully optimized to achieve a clear separation of the desired ester from unreacted starting materials, particularly the more polar 4-(benzyloxy)-3-chlorobenzoic acid, and other byproducts. A potential complication is the co-elution of the acidic starting material with the product due to the slightly acidic nature of the silica gel. This can often be remedied by adding a very small amount of a basic modifier, such as triethylamine, to the eluent system to ensure the acid remains adsorbed to the column. researchgate.net Care must also be taken to use dry silica and solvents, as residual water can cause hydrolysis of the ester product on the column. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For analytical purposes and small-scale preparative work, RP-HPLC is a powerful tool. nih.gov In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This method separates compounds based on their hydrophobicity and is highly effective for resolving aromatic esters from related impurities. nih.gov

| Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Key Considerations |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Polarity | Risk of product hydrolysis; acidic impurities may require eluent modification (e.g., with triethylamine). researchgate.net |

| RP-HPLC | C18-Silica | Acetonitrile/Water Gradient | Hydrophobicity | High resolution, suitable for analysis and small-scale purification. nih.gov |

Recrystallization and Precipitation Strategies

Solvent Selection and Solubility Profile

The selection of an appropriate solvent is the cornerstone of an effective recrystallization strategy. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, thereby maximizing the recovery of the purified compound upon cooling.

While specific solubility data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its structural precursor, 4-benzyloxy-3-chlorobenzoic acid. For the purification of this carboxylic acid, a mixed solvent system of benzene (B151609) and tetrahydrofuran has been successfully employed. prepchem.com This suggests that aromatic solvents and ethers may be suitable candidates for the recrystallization of its ethyl ester derivative.

General principles of solvent selection for aromatic esters also provide guidance. rochester.edupitt.edu Given the presence of a polar ester group and a relatively nonpolar benzyloxy group, a solvent of intermediate polarity or a mixture of polar and nonpolar solvents would likely be effective.

Potential Solvent Systems for Recrystallization:

| Solvent/System | Rationale |

| Toluene | Aromatic solvent, likely to have good dissolving power at higher temperatures. |

| Ethanol | A polar protic solvent that may be effective, especially when mixed with a non-polar co-solvent. |

| Ethyl Acetate | As an ester itself, it follows the "like dissolves like" principle and is a common choice for recrystallizing esters. rochester.edu |

| Heptane (B126788)/Ethyl Acetate | A nonpolar/polar mixture that allows for fine-tuning of solubility. |

| Methanol/Water | A polar protic mixture that can be effective for compounds with some degree of polarity. |

The process of selecting a solvent typically involves empirical testing. Small-scale trials with various solvents are conducted to observe the solubility at boiling point and the extent of precipitation upon cooling to room temperature and then in an ice bath.

Cooling Crystallization and Precipitation Techniques

Once a suitable solvent is identified and the crude this compound is dissolved at an elevated temperature, the solution is slowly cooled to induce crystallization. The rate of cooling significantly influences the size and purity of the resulting crystals. Slow, undisturbed cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. In contrast, rapid cooling, such as quenching in an ice bath, leads to the rapid precipitation of smaller crystals, which may trap impurities within the crystal lattice.

Antisolvent precipitation is another viable strategy. This involves dissolving the crude product in a solvent in which it is highly soluble, followed by the gradual addition of a miscible "antisolvent" in which the compound is poorly soluble. This change in the solvent composition reduces the solubility of the target compound, causing it to precipitate out of the solution. For this compound, a potential approach could be to dissolve it in a minimal amount of a good solvent like ethyl acetate or dichloromethane and then add a non-polar antisolvent such as hexane or heptane until turbidity is observed, followed by cooling.

Illustrative Recrystallization Protocol:

Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., toluene or an ethyl acetate/heptane mixture).

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling: The hot, clear solution is allowed to cool slowly to room temperature.

Further Cooling: The flask is then placed in an ice bath to maximize the precipitation of the product.

Isolation: The crystalline solid is collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

Drying: The purified crystals are dried under vacuum to remove residual solvent.

The efficiency of the recrystallization process is typically assessed by determining the melting point of the purified product and by spectroscopic methods such as NMR to confirm its purity.

Chemical Reactivity and Derivatization of Ethyl 4 Benzyloxy 3 Chlorobenzoate

Reactions at the Ester Functional Group

The ester functional group in Ethyl 4-(benzyloxy)-3-chlorobenzoate is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Hydrolysis to 4-(benzyloxy)-3-chlorobenzoic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid, is a fundamental reaction that can be achieved under both acidic and basic conditions. google.comprepchem.com This transformation is crucial for subsequent derivatization of the carboxyl group.

In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, this compound can be hydrolyzed to 4-(benzyloxy)-3-chlorobenzoic acid and ethanol (B145695). libretexts.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the products, it is typically carried out under reflux with an excess of water. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as the leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. libretexts.orgresearchgate.net

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

| Parameter | Condition |

| Catalyst | Dilute Mineral Acid (e.g., HCl, H₂SO₄) |

| Reactant | Water (often in excess) |

| Temperature | Reflux |

| Outcome | Equilibrium between ester, alcohol, carboxylic acid, and water |

This table presents generalized conditions for the acid-catalyzed hydrolysis of esters.

Base-catalyzed hydrolysis, or saponification, of this compound offers an irreversible pathway to 4-(benzyloxy)-3-chlorobenzoic acid. quora.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. google.comvaia.com A specific procedure for a related methyl ester involves dissolving the ester in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF), followed by the addition of aqueous sodium hydroxide and heating. google.com After the reaction is complete, acidification of the reaction mixture precipitates the carboxylic acid. google.comquora.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org

A study on the base-catalyzed hydrolysis of a series of benzoate (B1203000) esters using lithium hydroxide in a THF/water mixture provides comparative data on reaction rates. vaia.com While this study did not include this compound, it demonstrated that the electronic and steric effects of substituents significantly impact the hydrolysis rate. vaia.comresearchgate.net

Table 2: Example of Base-Catalyzed Hydrolysis of a Related Ester

| Starting Material | Reagents | Solvent | Reaction Time | Product |

| Mthis compound | Sodium hydroxide, Water, Hydrochloric acid | THF, Methanol | 1 hour | 4-(benzyloxy)-3-chlorobenzoic acid |

This table is based on a documented procedure for the hydrolysis of the corresponding methyl ester. google.com

Transesterification Reactions

Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst. This reaction is useful for synthesizing different esters of 4-(benzyloxy)-3-chlorobenzoic acid. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the new alcohol is typically used. libretexts.org

For instance, reacting this compound with an excess of methanol in the presence of an acid catalyst like sulfuric acid would lead to the formation of mthis compound and ethanol. Conversely, using a higher boiling point alcohol can facilitate the removal of ethanol by distillation, thus shifting the equilibrium towards the product. Base-catalyzed transesterification is also possible using the corresponding alkoxide as the catalyst. researchgate.net

Table 3: General Conditions for Transesterification

| Catalyst | Alcohol | Conditions | Outcome |

| Acid (e.g., H₂SO₄) | Excess of new alcohol | Heating | Equilibrium mixture of esters and alcohols |

| Base (e.g., NaOR) | Excess of new alcohol | Heating | Formation of the new ester |

This table outlines generalized conditions for transesterification reactions of esters.

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, (4-(benzyloxy)-3-chlorophenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. brainly.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced by another hydride ion to the corresponding alkoxide. A final workup with water and acid protonates the alkoxide to yield the primary alcohol, (4-(benzyloxy)-3-chlorophenyl)methanol. libretexts.orgvaia.com It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce other functional groups if present in the molecule. masterorganicchemistry.com

Table 4: General Scheme for the Reduction of Ethyl Benzoates

| Starting Material | Reducing Agent | Solvent | Product |

| Ethyl Benzoate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | Benzyl (B1604629) Alcohol |

This table illustrates the general reduction of an ethyl benzoate to a benzyl alcohol. vaia.combrainly.com

Amidation Reactions of the Corresponding Acid

While direct amidation of this compound is possible, a more common and versatile approach involves the amidation of the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This two-step approach, involving hydrolysis of the ester followed by amidation of the acid, allows for the synthesis of a wide variety of amides.

The amidation of 4-(benzyloxy)-3-chlorobenzoic acid with an amine is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include thionyl chloride (to form the acid chloride) or carbodiimides. For example, 4-(benzyloxy)-3-chlorobenzoic acid can be converted to its more reactive acid chloride by refluxing with thionyl chloride. prepchem.com The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

In a documented synthesis, 4-(benzyloxy)benzohydrazide (B166250) was formed by treating the corresponding methyl ester with hydrazine (B178648) hydrate. nih.gov This hydrazide was then reacted with various aromatic aldehydes to form Schiff bases, which were subsequently converted to β-lactam rings. nih.gov This illustrates a multi-step synthesis where the initial ester is converted to a hydrazide, a type of amide derivative.

Table 5: Example of a Multi-step Synthesis Involving Amide Formation

| Step | Starting Material | Reagents | Product |

| 1 | Methyl 4-(benzyloxy)benzoate | Hydrazine hydrate | 4-(benzyloxy)benzohydrazide |

| 2 | 4-(benzyloxy)benzohydrazide | Aromatic aldehyde | Schiff base (N'-benzylidene-4-(benzyloxy)benzohydrazide) |

| 3 | Schiff base | Chloroacetyl chloride, Triethylamine | 4-(benzyloxy)-N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)benzamide |

This table is based on a reported synthesis of azetidinone derivatives. nih.gov

Transformations Involving the Benzyloxy Moiety

The benzyloxy group, a benzyl ether protecting the phenolic oxygen, is a key functional group in the molecule. Its reactivity is centered around cleavage (deprotection) to reveal the phenol (B47542), oxidation, or modification of the peripheral benzyl ring itself.

Oxidation of the Benzyloxy Group

While direct oxidation of the benzyloxy group in this compound is not extensively documented in dedicated studies, the general reactivity of benzyl ethers suggests susceptibility to oxidation. Typically, benzyl ethers can be oxidized to form a benzoate ester, which can then be hydrolyzed under basic conditions. This two-step process serves as an alternative deprotection strategy. For related benzylic systems, various oxidizing agents are known to convert benzylic C-H bonds to carbonyls. For instance, the oxidation of benzylic alcohols to aldehydes is a common transformation achieved under mild conditions, such as using bromodimethylsulfonium bromide (BDMS) and visible light. researchgate.net Applying this principle, a strong oxidant could potentially convert the benzylic -CH2- of the ether into a carbonyl, leading to the formation of an intermediate that would readily cleave.

Deprotection Strategies for Benzyl Ethers

The removal of the benzyl group is a common and crucial transformation for this molecule, unmasking the phenol for further reactions. The primary method for cleaving benzyl ethers is catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is the most prevalent method for benzyl ether deprotection. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process is efficient and clean, yielding the deprotected phenol and toluene (B28343) as a byproduct. In a procedure involving a similar molecular framework, a benzyloxy group was effectively removed by catalytic reduction using Pd/C under a hydrogen atmosphere to yield the corresponding hydroxyl group. prepchem.com This method is highly selective for the benzyl ether and typically does not affect other functional groups like the ethyl ester or the aryl chloride under standard conditions.

Acid-Mediated Cleavage: Strong acids can also cleave benzyl ethers, but this method is less common as it requires harsh conditions that may not be compatible with other functional groups in the molecule, such as the ethyl ester which is prone to hydrolysis.

The standard deprotection reaction is summarized below:

Table 1: Deprotection of this compound

| Reactant | Reagents & Conditions | Product |

|---|

Modifications of the Benzyl Ring

Instead of removing the entire benzyloxy group, the terminal phenyl ring can be modified. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, research on related 4-benzyloxy chemotypes has involved the synthesis of analogues by using variously substituted benzyl bromides in the initial synthesis. This allows for the introduction of different functional groups onto the benzyl ring to probe interactions with biological targets. For instance, installing fluorine atoms on the A-ring (the benzyl portion) was used to block potential sites of metabolism. wikipedia.org This indicates that the benzyl ring of this compound can be pre-modified before its attachment or potentially functionalized post-synthesis, although the latter is less common.

Reactions at the Chloro-Substituted Aromatic Ring

The chlorine atom on the aromatic ring is a key handle for introducing molecular complexity, primarily through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling)

The chloro substituent enables carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Hiyama coupling, which uses an organosilicon reagent, is a powerful tool for this purpose. organic-chemistry.orgwikipedia.org

The general mechanism for a Hiyama coupling involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with an activated organosilane, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org A crucial step is the activation of the stable organosilane with a fluoride (B91410) source (like TBAF) or a base to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, efficient palladium-based catalyst systems have been developed to couple them effectively. nih.gov Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (like XPhos) or N-heterocyclic carbenes (NHCs) have proven successful in the Hiyama coupling of various functionalized aryl and heteroaryl chlorides in good to excellent yields. nih.govmdpi.com Given this precedent, this compound can be expected to undergo Hiyama coupling with various organo(alkoxy)silanes or organotrifluorosilanes to introduce new aryl, heteroaryl, or alkyl groups at the C-3 position.

Table 2: Plausible Hiyama Cross-Coupling Reaction

| Reactant | Coupling Partner | Catalyst System | Product |

|---|

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the chloro substituent. In this mechanism, a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction proceeds to completion upon the departure of the chloride ion, restoring the aromaticity of the ring.

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. libretexts.orgbyjus.com In this compound, the ethyl ester group (-COOEt) is a moderately strong electron-withdrawing group situated para to the chlorine atom. This positioning is ideal for stabilizing the anionic intermediate through resonance. libretexts.org While the benzyloxy group at the ortho position is electron-donating, which would typically deactivate the ring towards nucleophilic attack, the activation provided by the para-ester group is generally sufficient to allow the reaction to proceed, albeit potentially requiring elevated temperatures. Therefore, treatment with strong nucleophiles like alkoxides, amines, or thiolates could lead to the displacement of the chloride.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ethyl 4-hydroxy-3-chlorobenzoate |

| Toluene |

| Benzyl bromide |

| Ethyl 4-hydroxy-3-chlorobenzoate |

| Ethyl 4-(benzyloxy)-3-(R)-benzoate |

| Bromodimethylsulfonium bromide |

| 4-chlorobenzyl alcohol |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards electrophiles: a benzyloxy group (-OCH₂C₆H₅), a chloro group (-Cl), and an ethyl ester group (-COOEt). The outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing and activating or deactivating effects of these substituents. minia.edu.egmasterorganicchemistry.com

Directing Effects:

The benzyloxy group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C2 and C5).

The chloro group is a deactivating group but also directs ortho and para (C2 and C4, though C4 is already substituted). masterorganicchemistry.com

The ethyl benzoate group is a deactivating group and directs incoming electrophiles to the meta position (C3 and C5, though C3 is already substituted). minia.edu.eg

The concerted effect of these substituents makes the C5 position the most probable site for electrophilic attack. This position is ortho to the strongly activating benzyloxy group, meta to the deactivating ester group, and is generally less sterically hindered than the C2 position. The formation of a cationic intermediate, known as a sigma complex, is the rate-determining step, and its stability is enhanced by the resonance contribution from the adjacent oxygen of the benzyloxy group. minia.edu.eglibretexts.org

Common EAS reactions would be expected to proceed as follows:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro group (-NO₂) at the C5 position, yielding Ethyl 4-(benzyloxy)-3-chloro-5-nitrobenzoate. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the C5 position. youtube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C5 position. This reaction is often reversible. libretexts.org

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings, and the presence of the deactivating chloro and ester groups may inhibit these reactions. masterorganicchemistry.com

Synthesis of Novel Derivatives and Analogues

The structure of this compound serves as a versatile template for the synthesis of a wide array of novel chemical entities through various derivatization strategies.

Exploration of Bioisosteric Replacements (excluding biological activity)

Bioisosteric replacement is a strategy used in chemical synthesis to substitute one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This can be applied to this compound to generate analogues with modified properties. The table below outlines potential bioisosteric replacements for the key functional groups within the molecule. cambridgemedchemconsulting.comgoogle.com

| Original Functional Group | Position | Potential Bioisosteric Replacement |

|---|---|---|

| -Cl (Chloro) | C3 | -F, -Br, -I, -CN, -CF₃ |

| -O- (Ether Linkage) | C4 | -S-, -CH₂-, -NH-, -CF₂- |

| -COOEt (Ethyl Ester) | C1 | -CONH₂, -CONHR, -COOH, Tetrazole |

| Phenyl (in Benzyloxy) | C4 side chain | Pyridyl, Thienyl, 4-Fluorophenyl |

Preparation of Heterocyclic Scaffolds Utilizing the Compound as a Building Block

The functional groups of this compound make it a suitable starting material for constructing more complex heterocyclic systems. For instance, it can be used to prepare quinazolinone-based scaffolds, which are prevalent in many biologically active compounds. nih.gov A potential synthetic pathway could involve converting the starting benzoate into a 2-aminobenzoate (B8764639) derivative, which is a key precursor for quinazolinones.

The proposed multi-step synthesis is outlined below:

| Step | Reaction | Reagents | Intermediate/Product | Rationale/Reference |

|---|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | Ethyl 4-(benzyloxy)-3-chloro-5-nitrobenzoate | Introduction of a nitro group at the activated C5 position. |

| 2 | Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Ethyl 5-amino-4-(benzyloxy)-3-chlorobenzoate | Conversion of the nitro group to a primary amine. |

| 3 | Hydrazide Formation | Hydrazine (N₂H₄) | 4-(Benzyloxy)-3-chloro-5-aminobenzohydrazide | Reaction of the ester with hydrazine to form a hydrazide. nih.gov |

| 4 | Cyclization | Carbon disulfide (CS₂) | Thioxo-triazolo[4,3-a]quinazolin-5(1H)-one derivative | Formation of the fused heterocyclic triazoloquinazolinone core. nih.gov |

This sequence transforms the relatively simple benzene core of the parent compound into a more complex and rigid triazoloquinazolinone scaffold. nih.gov

Conjugation with Other Chemical Moieties

The functional handles on this compound allow for its conjugation to other chemical entities, such as polymers, biomolecules, or other small molecules. The primary point of attachment is the ethyl ester, which can be chemically modified to facilitate conjugation.

Key strategies for functionalization and subsequent conjugation include:

Amide Bond Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This acid can then be coupled with a variety of amine-containing molecules using standard peptide coupling reagents (e.g., EDC, HOBt) to form stable amide bonds.

Reductive Amination: The ester group can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent oxidation of the alcohol to an aldehyde provides a reactive functional group for reductive amination. This aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form new C-N bonds, effectively conjugating the amine-containing moiety. nih.gov

Coordination Chemistry: The carboxylate group, after hydrolysis of the ester, can act as a ligand to coordinate with metal ions. For example, derivatives of 4-benzyloxy benzoic acid have been used to synthesize lanthanide coordination compounds. psu.edu

The following table summarizes these potential conjugation reactions.

| Strategy | Initial Reaction | Reactive Intermediate | Conjugation Reaction | Linkage Formed |

|---|---|---|---|---|

| Amide Coupling | Ester Hydrolysis (e.g., LiOH, H₂O) | Carboxylic Acid | Reaction with R-NH₂ (EDC, HOBt) | Amide (-CONH-) |

| Reductive Amination | Ester Reduction (LiAlH₄) then Oxidation (PCC) | Aldehyde | Reaction with R-NH₂ (NaBH(OAc)₃) | Amine (-CH₂-NH-) |

| Metal Coordination | Ester Hydrolysis (e.g., LiOH, H₂O) | Carboxylate | Reaction with Metal Salt (e.g., TbCl₃) | Coordinate Bond |

Article Generation Incomplete: Spectroscopic Data Not Publicly Available

Following a comprehensive search for scientific literature and data, we have determined that the detailed experimental spectroscopic information required to generate the requested article on This compound (CAS No. 50529-42-5) is not available in publicly accessible databases or publications.

While the existence of the compound is confirmed through chemical supplier listings fluorochem.co.ukchemscene.com, the specific research findings necessary to populate the advanced characterization sections—including ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectroscopy—are not present in the available scientific literature. The user's request for a thorough and scientifically accurate article with detailed data tables for these specific analytical techniques cannot be fulfilled without access to primary research data.

Therefore, the generation of the article according to the provided outline is not possible at this time.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which in turn allows for the unequivocal confirmation of its elemental composition. For Ethyl 4-(benzyloxy)-3-chlorobenzoate (C₁₆H₁₅ClO₃), HRMS provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. This level of precision helps to distinguish the target compound from other potential molecules with the same nominal mass but different elemental formulas. The technique is crucial for confirming the successful synthesis of the desired product. unimi.it

Table 1: Theoretical Mass Data for this compound This table is generated based on standard isotopic masses and is for illustrative purposes.

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₆H₁₅ClO₃ | ³⁵Cl | 290.06587 |

| ³⁷Cl | 292.06292 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This hyphenated technique is exceptionally useful for assessing the purity of this compound and for monitoring the progress of its synthesis. rsc.org A reverse-phase HPLC method can effectively separate the product from unreacted starting materials, such as 4-(benzyloxy)-3-chlorobenzoic acid, and any side products. The eluting compounds are then introduced into the mass spectrometer, which provides mass-to-charge (m/z) data for each component. In positive ion mode, the compound is typically observed as its protonated molecular ion [M+H]⁺. By tracking the disappearance of reactants and the appearance of the product peak at the expected retention time and m/z, the reaction can be monitored to completion. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation of this compound This table illustrates potential fragmentation pathways based on the analysis of structurally similar compounds. nist.govmassbank.eu

| Fragment Ion | Proposed Structure / Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 291.07 |

| [M-C₂H₅]⁺ | Loss of ethyl group | 262.03 |

| [M-OC₂H₅]⁺ | Loss of ethoxy group | 245.03 |

| [M-C₇H₇]⁺ | Loss of benzyl (B1604629) group | 200.02 |

| [C₇H₇]⁺ | Benzyl cation | 91.05 |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By irradiating a suitable single crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. For this compound, this analysis would reveal the precise spatial orientation of the benzyloxy group relative to the chlorobenzoate core. Studies on structurally related molecules, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate and derivatives containing the 4-(benzyloxy)-3-chlorobenzoate moiety, show that these molecules are often non-planar, with significant dihedral angles between the planes of the aromatic rings. iucr.orgresearchgate.net The analysis provides key structural parameters, including the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net

Table 3: Representative Crystal Data Parameters This table presents hypothetical but realistic crystallographic data based on analyses of similar aromatic esters. iucr.orgresearchgate.netresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.6 |

| b (Å) | ~5.7 |

| c (Å) | ~17.3 |

| β (°) | ~117 |

| Volume (ų) | ~1510 |

| Z (molecules per unit cell) | 4 |

Understanding how molecules arrange themselves in the crystal lattice is crucial for predicting physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com For a molecule like this compound, these interactions are expected to be dominated by weak non-covalent forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts. The primary contributions to crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.gov Weaker interactions, such as C—H···π stacking between aromatic rings, may also play a role in stabilizing the supramolecular architecture. iucr.orgresearchgate.net

Table 4: Illustrative Contributions to the Hirshfeld Surface Area Based on typical values for similar organic molecules. nih.govresearchgate.net

| Interaction Type (Atom···Atom) | Typical Contribution (%) |

|---|---|

| H···H | ~45 - 55% |

| C···H / H···C | ~25 - 35% |

| O···H / H···O | ~10 - 20% |

| Cl···H / H···Cl | ~2 - 5% |

| Other | < 2% |

Advanced Analytical Method Development

The development of a robust and reliable analytical method is essential for the routine quality control of this compound. This process often follows principles outlined in guidelines from the International Council for Harmonisation (ICH). europa.eu The primary goal is to create a validated method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, for purity determination and quantification.

The development process involves several key stages:

Defining the Analytical Target Profile (ATP): This first step establishes the objective of the method, including the required specificity, accuracy, precision, and range for quantifying the main component and its potential impurities. europa.eu

Method Screening and Optimization: This phase involves experimenting with various parameters to achieve the desired separation. This includes screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., gradients of acetonitrile (B52724) and water or methanol (B129727) and water), column temperatures, and flow rates. The UV detector wavelength is optimized based on the compound's absorbance spectrum.

Risk Assessment and Robustness Studies: Critical method parameters that could affect performance are identified. Robustness testing involves deliberately varying these parameters (e.g., pH of mobile phase buffer, gradient slope, temperature) within a defined range to ensure the method remains reliable and unaffected by minor operational variations. europa.eu

Method Validation: Once optimized, the method is formally validated according to ICH Q2(R1) guidelines. This confirms its suitability for its intended purpose by assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation for relevant impurities.

Development of Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating and quantifying this compound from its starting materials, by-products, and potential degradation products. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods for the purity assessment and quantitative analysis of such pharmaceutical intermediates and fine chemicals. mdpi.com The development of robust and reliable chromatographic methods is a critical step in quality control and process monitoring. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar and non-polar compounds like this compound. The development of a stability-indicating HPLC method is crucial for separating the main component from any impurities. semanticscholar.org A typical method development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. mdpi.com

For a compound with the structural features of this compound, a C18 column is a common first choice for the stationary phase due to its versatility and wide applicability. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. researchgate.netresearchgate.net A gradient elution is frequently employed to ensure the efficient elution of all components within a reasonable analysis time, especially when dealing with impurities of varying polarities. researchgate.net UV detection is suitable as the benzene (B151609) rings and carbonyl group in the molecule are strong chromophores.

A systematic approach to method development would include the following steps:

Column Selection: Testing various stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one providing the best selectivity.

Mobile Phase Optimization: Adjusting the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient profile to achieve optimal resolution between the main peak and impurity peaks. researchgate.net

Wavelength Selection: Scanning the UV spectrum of the analyte to determine the wavelength of maximum absorbance, thereby maximizing detection sensitivity.

Method Validation: Validating the final method according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.orgeuropa.eu

Below are representative parameters for a hypothetical validated HPLC method for the quantitative analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Gas Chromatography (GC)

Gas chromatography is another essential technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, particularly for assessing purity and detecting volatile organic impurities. shimadzu.com The choice of a capillary column with an appropriate stationary phase is critical for achieving high-resolution separations. epa.gov

Method development in GC focuses on:

Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for aromatic compounds.

Temperature Programming: An optimized oven temperature program is crucial to separate compounds with different boiling points, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main analyte and any less volatile by-products.

Injector and Detector Conditions: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is commonly used for organic compounds due to its robustness and wide linear range. epa.gov

For certain impurities, such as the corresponding carboxylic acid (4-(benzyloxy)-3-chlorobenzoic acid), derivatization might be necessary to increase volatility and improve peak shape. researchgate.net However, for purity analysis of the ester itself, direct injection is typically sufficient.

The following table outlines plausible conditions for a GC method.

Table 2: Representative GC Method Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| Detector | FID |

| Detector Temperature | 310 °C |

| Injection Volume | 1 µL |

Application of X-ray Fluorescence (XRF) Spectrometry in Chemical Analysis

X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used for elemental analysis. wikipedia.orgqa-group.com It operates by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. getenviropass.com The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while their intensity is proportional to the element's concentration, enabling quantitative analysis. wikipedia.org

For a halogenated organic compound like this compound, XRF is particularly valuable for confirming the presence and quantifying the amount of chlorine. rigaku.com This is a significant advantage in quality control, where confirming the correct elemental composition is paramount. While techniques like combustion-ion chromatography can also measure halogen content, XRF is often preferred for its speed and minimal sample preparation requirements. rigaku.com

The key applications of XRF in the analysis of this compound include:

Elemental Confirmation: Verifying the presence of chlorine in the synthesized molecule, distinguishing it from non-chlorinated analogues.

Quantitative Analysis: Determining the weight percentage of chlorine in a bulk sample. This can be achieved by creating a calibration curve using standards with known chlorine concentrations. srainstruments.com Wavelength Dispersive X-ray Fluorescence (WDXRF) offers high resolution and sensitivity for this purpose. nih.govacs.org

Screening for Contaminants: Quickly screening for the presence of other elemental impurities, particularly heavy metals from catalysts or reactors.

Because the X-rays emitted by lighter elements like chlorine have low energy, they can only escape from near the surface of the sample. xrf.guru Therefore, for accurate quantitative analysis, sample homogeneity is important, and samples are often prepared as pressed pellets or fused beads to ensure a uniform surface. For liquid samples, specialized sample cups with thin, X-ray-transparent films are used. nih.gov The technique's non-destructive nature means the sample can be retained for further analysis by other methods. qa-group.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For "Ethyl 4-(benzyloxy)-3-chlorobenzoate," DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its ground state properties. researchgate.netresearchgate.net

The first step in these studies is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. This process yields key structural parameters. While specific experimental data for the title compound is limited, theoretical calculations for analogous molecules like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been performed, showing excellent agreement between calculated and experimental structures. materialsciencejournal.org

Once the optimized geometry is obtained, further calculations can predict vibrational frequencies (corresponding to infrared and Raman spectra), which helps in the characterization of the molecule. researchgate.net Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated.

Table 1: Representative Optimized Geometrical Parameters from DFT Studies on Analogous Structures This table presents typical bond lengths and angles for key functional groups found in related benzoate (B1203000) esters and benzyl (B1604629) ethers, as direct optimized parameters for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Moiety |

| Bond Length | C=O (ester) | ~1.22 Å | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate materialsciencejournal.org |

| Bond Length | C-O (ester) | ~1.36 Å | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate materialsciencejournal.org |

| Bond Length | C-Cl | ~1.75 Å | Chlorinated Aromatic Compounds |

| Bond Angle | O=C-O (ester) | ~123° | Benzoate Esters |

| Bond Angle | C-O-C (ether) | ~118° | Benzyl Ethers |

| Dihedral Angle | C-C-O-C (ether) | ~175° | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid researchgate.net |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Unlike DFT, which uses approximations for the exchange-correlation energy, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory systematically approach the exact solution of the Schrödinger equation.

These methods are computationally more demanding than DFT but can offer higher accuracy, serving as a benchmark for other computational techniques. conicet.gov.ar For a molecule of the size of "this compound," high-level ab initio calculations would be computationally expensive but could provide very precise values for its energy, geometry, and other electronic properties. They are particularly useful for calibrating DFT results and for cases where DFT functionals may not be reliable.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. conicet.gov.ar

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzoate oxygen atoms, while the LUMO would likely be distributed across the π-system of the chlorinated benzene (B151609) ring. In a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the HOMO resides mainly on the ester group and the phenyl benzoate fragment, with the LUMO on the naphthalene (B1677914) ring and ester group. nih.gov The energy gap for this molecule was found to be 3.17 eV. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. ejosat.com.tr

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies The values presented are illustrative, based on calculations for similar aromatic esters and ethers, to demonstrate the application of FMO theory.

| Parameter | Formula | Description | Typical Value Range |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -8.0 to -9.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 3.0 to 5.5 eV |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron | 8.0 to 9.5 eV |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added | 1.0 to 2.5 eV |

| Electronegativity (χ) | (IP + EA) / 2 | The ability of an atom to attract shared electrons | 4.5 to 6.0 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 1.5 to 2.75 eV |

For "this compound," the oxygen atoms of the ester and ether groups are expected to carry significant negative charges due to their high electronegativity. The carbonyl carbon of the ester group would be electropositive and thus an electrophilic site. The chlorine atom, being highly electronegative, will also carry a negative charge and influence the charge distribution on the benzene ring.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, visually representing the charge distribution. Red-colored regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show negative potential around the oxygen and chlorine atoms and positive potential around the hydrogen atoms.

Table 3: Illustrative Mulliken Atomic Charges This table shows representative charge values for key atoms in "this compound," as predicted based on studies of similar molecules like substituted benzenamines.

| Atom | Functional Group | Predicted Mulliken Charge (a.u.) |

| C (carbonyl) | Ester | +0.4 to +0.6 |

| O (carbonyl) | Ester | -0.5 to -0.7 |

| O (ether) | Ether | -0.4 to -0.6 |

| Cl | Chloro | -0.1 to -0.3 |

| C (attached to Cl) | Benzene Ring | +0.1 to +0.2 |

| H (ethyl/benzyl) | Alkyl/Aryl | +0.1 to +0.2 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior and conformational landscape of molecules.

"this compound" possesses several rotatable single bonds, including the C-O bonds of the ether and ester linkages and the C-C bonds within the ethyl group. Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a specific energy.

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts and coupling constants, which serve as a valuable tool for validating experimental data and assigning complex spectra. escholarship.orgnih.gov Density Functional Theory (DFT) is the most common method employed for this purpose, often using the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Following optimization, the magnetic shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.